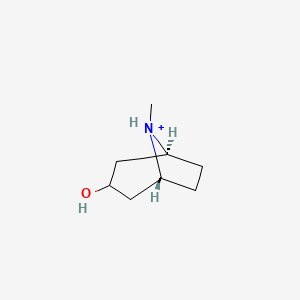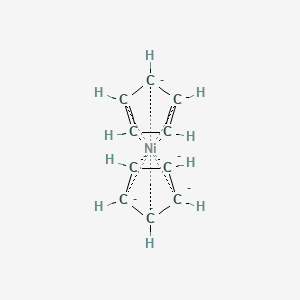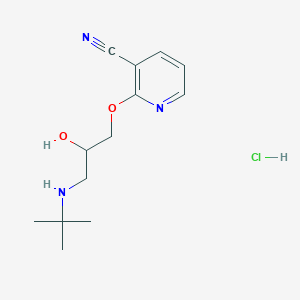
(S)-Ethosuximide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-ethosuximide is the (S)-enantiomer of ethosuximide. It is an enantiomer of a (R)-ethosuximide.
Aplicaciones Científicas De Investigación
Antiepileptic Effects
(S)-Ethosuximide is recognized for its antiepileptic effects. In the GAERS model of genetic generalized epilepsy, it exhibits disease-modifying antiepileptogenic activity and is associated with a mitigation of behavioral comorbidities (Dezsi et al., 2013). Another study revealed that ethosuximide is effective in reducing epileptogenesis and behavioral comorbidity in rats, suggesting its potential in modifying the disease course of epilepsy (Luijtelaar et al., 2013).
Influence on Sensory Function and Lifespan
Ethosuximide has been shown to disrupt sensory function and extend lifespan in the nematode Caenorhabditis elegans. This implies a novel mechanism of action for ethosuximide in lifespan extension by inhibiting specific chemosensory neurons (Collins et al., 2008).
Mechanism of Action in Neural Activity
The drug's mechanism of action has been studied in the context of its effect on thalamic neurons. Ethosuximide reduces the low-threshold calcium current in thalamic neurons, which is compatible with its anticonvulsant effects in typical absence seizures (Coulter et al., 1989). It also modifies network excitability in the rat entorhinal cortex by increasing GABA release, suggesting a potential cortical target for its anti-absence effects (Greenhill et al., 2012).
Impact on Calcium and Potassium Channels
Ethosuximide's effects on calcium channels in sensory neurons demonstrate its potential mechanism in antiepileptic action, specifically through the reduction of low-threshold calcium currents (Kostyuk et al., 1992). Additionally, it has been found to inhibit G protein-activated inwardly rectifying K+ channels, which may influence its therapeutic effects on epilepsy and other disorders (Kobayashi et al., 2009).
Propiedades
Número CAS |
39122-19-5 |
|---|---|
Nombre del producto |
(S)-Ethosuximide |
Fórmula molecular |
C7H11NO2 |
Peso molecular |
141.17 g/mol |
Nombre IUPAC |
(3S)-3-ethyl-3-methylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C7H11NO2/c1-3-7(2)4-5(9)8-6(7)10/h3-4H2,1-2H3,(H,8,9,10)/t7-/m0/s1 |
Clave InChI |
HAPOVYFOVVWLRS-ZETCQYMHSA-N |
SMILES isomérico |
CC[C@]1(CC(=O)NC1=O)C |
SMILES |
CCC1(CC(=O)NC1=O)C |
SMILES canónico |
CCC1(CC(=O)NC1=O)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[[[2-(cyclohexylamino)-3,4-dioxo-1-cyclobutenyl]amino]methyl]-N-(4-ethoxyphenyl)benzamide](/img/structure/B1250386.png)

![N-[5-[2-(3-methoxyanilino)-4-thiazolyl]-4-methyl-2-thiazolyl]heptanamide](/img/structure/B1250388.png)








